苄基腺苷单磷酸

描述

Benzyl-adenosine monophosphate is a derivative of adenosine monophosphate (AMP). AMP, also known as 5’-adenylic acid, is a nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine . It plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and is also a component in the synthesis of RNA .

Chemical Reactions Analysis

The chemical reactions involving AMP are well-studied. AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . AMP can also be formed by hydrolysis of ATP into AMP and pyrophosphate . The chemical reactions involving Benzyl-adenosine monophosphate specifically are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of AMP include a molar mass of 347.22 g/mol, a white crystalline powder appearance, a density of 2.32 g/mL, a melting point of 178 to 185 °C, and a boiling point of 798.5 °C . The properties of Benzyl-adenosine monophosphate would be similar but could vary due to the presence of the benzyl group.科学研究应用

抗癌活性:苄基腺苷单磷酸衍生物显示出作为抗癌剂的潜力。例如,作为 IMP 脱氢酶抑制剂的苯甲酰胺核糖苷对人肿瘤细胞系表现出显着的活性 (Jäger、Salamon 和 Szekeres,2002)。

抗糖尿病特性:苄基腺苷单磷酸等化合物已被研究其在治疗糖尿病中的潜力。一项关于影响腺苷单磷酸激活蛋白激酶 (AMPK) 通路的苯并噻唑衍生物的研究表明可能的抗糖尿病应用 (Meltzer-Mats 等人,2013)。

药理学研究:生物活性磷酸二酯酶的苄基衍生物,如腺苷环状 3',5'-磷酸苄基三酯,由于其穿透细胞并转化为母核苷酸的能力,可用于药理学研究 (Engels 和 Schlaeger,1977)。

植物中的细胞分裂素活性:对 N6-苄基腺苷 3',5'-单磷酸和相关化合物的研究已经调查了它们在植物中的细胞分裂素活性。这项研究对理解植物生长和发育具有重要意义 (Schmitz 等人,1975)。

细胞葡萄糖摄取:研究表明,苄基腺苷单磷酸衍生物可以增加肌肉细胞中的葡萄糖摄取,为代谢紊乱提供了潜在的治疗途径 (Pasternak 等人,2014)。

抑制环磷酸磷酸二酯酶:一些研究集中于苄基腺苷单磷酸在抑制环磷酸磷酸二酯酶中的作用,这对于理解细胞信号机制非常重要 (Nikaido 等人,1984)。

作用机制

Nucleotides such as AMP affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and more . The mechanism of action of Benzyl-adenosine monophosphate is not explicitly mentioned in the available resources.

未来方向

The future directions of research involving AMP and its derivatives could involve further exploration of their roles in immune functions , as well as their potential uses in the treatment of various diseases . Additionally, the development of synthetic enzymes to mimic the actions of natural enzymes in breaking down AMP could be a promising area of research .

属性

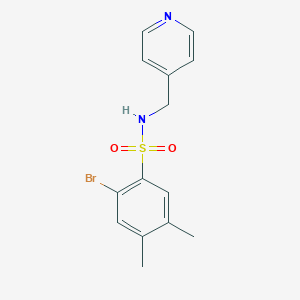

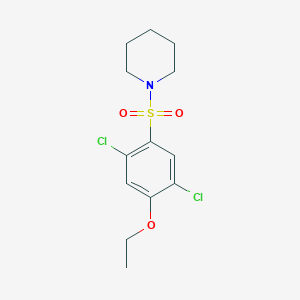

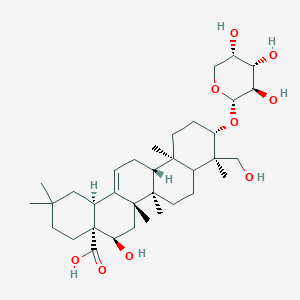

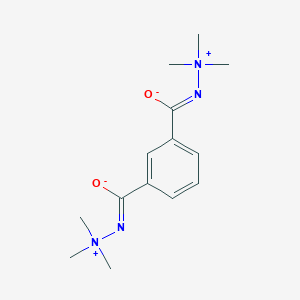

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVANBHPEPSMOV-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-adenosine monophosphate | |

CAS RN |

13484-66-7 | |

| Record name | Benzyl-amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。